molecular formula C20H23FN4O3 B1677198 Olamufloxacin CAS No. 167887-97-0

Olamufloxacin

Cat. No. B1677198
M. Wt: 386.4 g/mol
InChI Key: LEILBPMISZFZQK-GFCCVEGCSA-N
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Description

Olamufloxacin, also known as HSR-903, is a new fluoroquinolone synthesized by Hokuriku Seiyaku Co. Ltd . It has shown good in vitro activity, especially against Gram-positive bacteria . It has been studied for its in vivo activity in systemic and urinary tract infections in mice .


Molecular Structure Analysis

The molecular formula of Olamufloxacin is C20H23FN4O3 . Its structure includes a β-lactam ring, which is characteristic of this class of compounds .


Physical And Chemical Properties Analysis

Olamufloxacin has a molecular weight of 386.18 and a XLogP of 3.61 . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 rotatable bonds .

Scientific Research Applications

Antibacterial Efficacy

Olamufloxacin, a quinolone antibiotic, demonstrates significant efficacy against various bacterial infections, including Gram-positive and Gram-negative bacteria. Its potential in treating bacterial infections has been underlined by its progress into late phase II clinical trials, with both oral and intravenous formulations being investigated (Jiraskova, 2000). Its effectiveness against systemic infections in mice inoculated with both types of bacteria is notable, particularly in urinary tract infections caused by Pseudomonas aeruginosa (Yoshizumi et al., 2001).

Distribution in Lung Infections

Research focusing on the distribution characteristics of olamufloxacin in the lung epithelial lining fluid (ELF) and alveolar macrophage (AM) in rats underscores its relevance in lower respiratory tract infections. The study revealed that olamufloxacin has higher accumulation in ELF and AM compared to ciprofloxacin, indicating its efficient distribution in important sites of lung infections (Sun et al., 2006).

Activity Against Legionella spp.

Olamufloxacin's activity against Legionella spp. has been validated both in vitro and in vivo. Its efficacy in inhibiting intracellular growth and cytotoxicity of Legionella in macrophages, as well as its effectiveness in a guinea pig model of Legionnaires' disease, positions it as a potential treatment option for Legionella infections (Higa et al., 2003).

Protonation and Lipophilicity

Studies on olamufloxacin's protonation equilibrium and pH-dependent lipophilicity provide insights into its molecular behavior. These findings are crucial for understanding its absorption and distribution in the body, influencing its effectiveness as an antibiotic [(Sun et al., 2003)](https://consensus.app/papers/protonation-equilibrium-lipophilicity-olamufloxacin-sun/c04b4c1ee1545d5ca78218fe647b2ed8/?utm_source=chatgpt).

Resistance Development

Investigations into antibiotic resistance have highlighted the importance of understanding the selective pressure antibiotics like olamufloxacin exert on bacterial populations. The development of bacterial resistance is closely linked with antibiotic use, making this a critical aspect of olamufloxacin's long-term effectiveness and application in clinical settings (Kolář et al., 2001).

Antibacterial Activity Against Ciprofloxacin-Resistant Strains

Olamufloxacin's potent antibacterial activity against ciprofloxacin-resistant strains of Haemophilus influenzae, as demonstrated through in vitro studies, suggests its potential as an alternative treatment for infections caused by these resistant strains. This underlines the importance of olamufloxacin in the context of increasing antibiotic resistance (Yoshizumi et al., 2004).

Synthesis for Drug Discovery

Research into the synthesis of novel spirocyclic pyrrolidines, which includes the central diamine core of olamufloxacin, highlights its relevance in drug discovery. This synthesis research contributes to the development of new antibacterial agents and broadens the scope of olamufloxacin's utility in medical research (Chalyk et al., 2017).

Molecular Charge Property

The study of olamufloxacin's molecular charge property under physiological conditions provides insight into its interaction with negatively charged lipid membranes. Understanding these interactions is crucial for predicting its pharmacokinetics and efficacy in vivo (Xiao, 2006).

properties

IUPAC Name

5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEILBPMISZFZQK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olamufloxacin

CAS RN

167887-97-0
Record name Olamufloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167887970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLAMUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJG8KL1435
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
F Higa, N Arakaki, M Tateyama, M Koide… - Journal of …, 2003 - academic.oup.com
… of the lung in the animals treated with olamufloxacin (5 and 1.25 mg/kg given orally … olamufloxacin) or erythromycin (10 mg/kg given orally twice a day). When treated with olamufloxacin (…
Number of citations: 8 academic.oup.com
J Sun, S Sakai, Y Tauchi, Y Deguchi, G Cheng… - European journal of …, 2003 - Elsevier
This study was performed to characterize the protonation equilibrium at the molecular level and pH-dependent lipophilicity of olamufloxacin. The deprotonation fraction of the carboxyl …
Number of citations: 18 www.sciencedirect.com
J Sun, Y Deguchi, Y Tauchi, Z He, G Cheng… - European journal of …, 2006 - Elsevier
This study described distribution characteristics of olamufloxacin (HSR-903) in lung epithelial lining fluid (ELF) and alveolar macrophage (AM) in rats, two important representative …
Number of citations: 10 www.sciencedirect.com
N Jiraskova - Current Opinion in Investigational Drugs (London …, 2000 - europepmc.org
Olamufloxacin. Hokuriku Seiyaku. - Abstract - Europe PMC … Olamufloxacin. Hokuriku Seiyaku. … Hokuriku is developing olamufloxacin, a quinolone antibiotic that inhibits DNA …
Number of citations: 10 europepmc.org
S Yoshizumi, Y Takahashi, M Murata… - Journal of …, 2001 - academic.oup.com
… The in vivo activity of olamufloxacin in this study was slightly less than … of olamufloxacin after a single oral 5 mg/L dose in mice was 0.32 mg/L. The C max after 50 mg/kg of olamufloxacin …
Number of citations: 8 academic.oup.com
S Yoshizumi, Y Takahashi, Y Watanabe, E Okezaki… - Chemotherapy, 2004 - karger.com
… In this report, olamufloxacin showed that the most potent in vitro antibacterial activity against ciprofloxacinresistant H. influenzae possessed amino acid alterations in QRDRs on both …
Number of citations: 12 karger.com
F Higa - Inpharma, 2004 - Springer
… olamufloxacin-treated animals, compared with those administered levofloxacin or erythromycin; bacterial burden was significantly lower in all olamufloxacin … treated with olamufloxacin 5 …
Number of citations: 0 link.springer.com
BA Chalyk, MV Butko, OO Yanshyna… - … A European Journal, 2017 - Wiley Online Library
… the central diamine core of the known antibacterial agents Sitafloxacin and Olamufloxacin. … the central diamine core of the known antibacterial agents Sitafloxacin and Olamufloxacin. …
J Frean, KP Klugman, L Arntzen… - Journal of …, 2003 - search.ebscohost.com
… The efficacy of fluoroquinolones has been demonstrated in a mouse model of plague6 and our data support further investigation of quinolones ABT 492 and olamufloxacin (HSR 903) in …
Number of citations: 38 search.ebscohost.com
Y Yao, W Fan, W Li, X Ma, L Zhu, X Xie… - The Journal of Organic …, 2011 - ACS Publications
… (2) The therapeutic use of certain pyrido[1,2-a]pyrimidine and quinolone antibacterial agents, such as Sitafloxacin and Olamufloxacin (Figure 1), are well-known. (3) Both molecules …
Number of citations: 27 pubs.acs.org

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